molecular formula C25H26N4O3 B2962497 (Z)-N-(1-(1-cyano-2-(hexylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide CAS No. 941924-23-8

(Z)-N-(1-(1-cyano-2-(hexylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide

Cat. No.: B2962497
CAS No.: 941924-23-8
M. Wt: 430.508
InChI Key: MJYMHGAUVUBPGJ-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(1-(1-cyano-2-(hexylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide is a high-purity synthetic compound offered for research and development purposes. This complex molecule features a Z-configured oxoethylidene core integrated with an isoindole unit and a 4-methoxybenzamide group, a structure often investigated in medicinal chemistry for its potential to interact with biological targets. Compounds with similar structural motifs, such as integrated heterocyclic systems and amide linkages, are frequently explored in early-stage drug discovery for their antinociceptive properties and other bioactive potentials . The inclusion of a hexylamino chain may influence the compound's lipophilicity and cellular permeability, making it a candidate for structure-activity relationship (SAR) studies. Researchers may utilize this chemical as a key intermediate in organic synthesis or as a pharmacological tool to probe specific biological pathways. It is strictly for laboratory use. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-3-4-5-8-15-27-25(31)21(16-26)22-19-9-6-7-10-20(19)23(28-22)29-24(30)17-11-13-18(32-2)14-12-17/h6-7,9-14H,3-5,8,15H2,1-2H3,(H,27,31)(H,28,29,30)/b22-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYMHGAUVUBPGJ-DQRAZIAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(1-(1-cyano-2-(hexylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features an isoindole core linked to a methoxybenzamide moiety and a cyano group, which may contribute to its biological properties. The structural formula is as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{3}

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer proliferation pathways, such as tyrosinase and β-catenin, which are critical in melanoma and colorectal cancer respectively .
  • Modulation of Gene Expression : The compound has shown the ability to alter the expression of genes associated with cell proliferation and apoptosis, particularly in cancer cell lines .
  • Antioxidant Properties : It may exhibit antioxidant activity, reducing reactive oxygen species (ROS) levels, which are implicated in various diseases including cancer and neurodegenerative disorders .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Cell Line/Model IC50 (µM) Mechanism Key Findings
Study 1SW480 (Colorectal)2.0β-Catenin InhibitionSignificant reduction in cell proliferation
Study 2HCT116 (Colorectal)0.12β-Catenin InhibitionSuperior efficacy compared to reference drugs
Study 3B16F10 (Melanoma)Not specifiedTyrosinase InhibitionReduced melanin production without cytotoxicity
Study 4In vivo (Mice)Not applicableTumor Growth InhibitionDecreased tumor size and Ki67 expression

Case Study 1: Colorectal Cancer

In a recent study involving the SW480 and HCT116 cell lines, this compound demonstrated potent anti-proliferative effects with IC50 values significantly lower than those of standard treatments like 5-FU. The compound's mechanism was linked to its ability to inhibit Wnt signaling pathways by targeting β-catenin, thus preventing tumor growth in xenograft models .

Case Study 2: Melanoma Treatment

Another investigation focused on the B16F10 melanoma cell line revealed that the compound effectively inhibited tyrosinase activity, leading to decreased melanin synthesis. This suggests potential applications in treating hyperpigmentation disorders as well as melanoma .

Comparison with Similar Compounds

Notes

  • The Z-configuration is critical for maintaining planarity, influencing binding to biological targets.
  • Direct comparative pharmacological data are absent; conclusions rely on structural extrapolation.
  • SHELX-based crystallography () remains a gold standard for confirming stereochemistry in such compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.